molecular formula C17H18N2O3S B2698966 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 115955-98-1

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2698966
CAS No.: 115955-98-1
M. Wt: 330.4
InChI Key: NOHDWEBSPJJFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with an acetyl group and a benzenesulfonamide moiety. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel neuroactive and antimicrobial agents. Compounds based on the tetrahydroisoquinoline scaffold are recognized for their diverse pharmacological activities. Research indicates that similar tetrahydroisoquinoline derivatives function as positive allosteric modulators of NMDA receptors (NMDARs), specifically targeting GluN2C and GluN2D subunits, which are implicated in learning, memory, and synaptic plasticity . This mechanism is distinct from channel blockers and offers a potential pathway for targeting neurological disorders with greater subunit selectivity . Furthermore, recent studies highlight that N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives demonstrate notable antimicrobial properties, exhibiting activity against various fungal species such as Aspergillus spp. and Penicillium spp. . The structural features of this compound, especially the sulfonamide group, are often critical for its biological activity and interaction with enzymatic targets . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13(20)19-10-9-14-7-8-16(11-15(14)12-19)18-23(21,22)17-5-3-2-4-6-17/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHDWEBSPJJFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The benzenesulfonamide group enables nucleophilic substitutions, hydrolysis, and redox reactions.

Table 1: Key Reactions Involving the Sulfonamide Group

Reaction TypeReagents/ConditionsProducts/OutcomesKey Notes
Hydrolysis HCl (6M), reflux, 12hCleavage to sulfonic acidAcidic conditions favor sulfonamide bond cleavage.
Alkylation Methyl iodide, K₂CO₃, DMF, 80°CN-alkylated sulfonamide derivativesRequires anhydrous conditions for optimal yield.
Acylation Acetic anhydride, pyridineAcetylated sulfonamidePyridine neutralizes HCl byproduct.

Tetrahydroisoquinoline Core Reactions

The tetrahydroisoquinoline moiety undergoes ring oxidation, reduction, and electrophilic substitution.

Table 2: Reactivity of the Tetrahydroisoquinoline System

Reaction TypeReagents/ConditionsProducts/OutcomesMechanism
Oxidation H₂O₂, FeCl₃, CH₃CNIsoquinoline N-oxide derivativeRadical-mediated oxidation at the nitrogen.
Reduction NaBH₄, MeOH, 0°CSaturated ring systemSelective reduction of imine bonds.
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitro-substituted derivativesNitration occurs at the aromatic ring’s para position.

Cross-Coupling and Functionalization

Palladium-catalyzed cross-coupling reactions enable modular derivatization.

Table 3: Catalyzed Coupling Reactions

Reaction TypeCatalysts/LigandsSubstratesApplications
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMEArylboronic acidsBiaryl sulfonamide analogs for drug discovery.
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, t-BuONaAminesN-arylated derivatives with enhanced bioactivity.

Mechanistic Insights

  • Hydrolysis : Acid-catalyzed cleavage proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

  • Oxidation : Hydrogen peroxide generates hydroxyl radicals, oxidizing the tetrahydroisoquinoline nitrogen to form N-oxide.

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and NH₃ .

  • Photoreactivity : UV exposure in solution induces C–S bond cleavage, forming sulfinic acid byproducts.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit bacterial growth and may serve as potential leads for developing new antibiotics . The specific mechanisms often involve disruption of bacterial enzyme functions.

Enzyme Inhibition

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has been evaluated for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of acetylcholinesterase and α-glucosidase, which are relevant in treating Alzheimer's disease and Type 2 diabetes mellitus respectively . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance inhibitory potency.

Anticancer Properties

The compound's analogs have been investigated for anticancer activities against various cell lines. In vitro studies have demonstrated cytotoxic effects on colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncology.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated significant inhibition against bacterial strains.
Enzyme Inhibition Effective as an acetylcholinesterase inhibitor with potential for AD treatment.
Anticancer Activity Showed cytotoxicity against multiple cancer cell lines with IC50 values indicating effectiveness.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)

  • Key Differences: Incorporates a styryl group and chlorine substituent on the quinoline ring. Features a 4-methoxybenzenesulfonamide group instead of a simple benzenesulfonamide.
  • Synthesis: Reacts benzenesulfonyl chloride with a pre-functionalized quinoline derivative in pyridine, followed by purification via column chromatography .

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

  • Key Differences :
    • Replaces the acetyl group with a trifluoroacetyl moiety.
    • Includes a fluorophenyl and cyclopropylethyl side chain.
  • Synthesis : Utilizes trifluoroacetic anhydride for acylation and chlorosulfonic acid for sulfonation, enabling scalability to 100 g .
  • Implications : The trifluoroacetyl group increases metabolic stability, while the fluorophenyl group may enhance target binding affinity.

2-((5-Chloro-2-((2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide (5d)

  • Key Differences: Integrates a pyrimidine ring linked to the tetrahydroisoquinoline core. Contains a dimethylamino group on the benzenesulfonamide.
  • Synthesis: Microwave-assisted coupling of intermediates in 1-butanol, yielding a pyrimidine-bridged derivative .
  • Implications : The pyrimidine moiety introduces hydrogen-bonding capabilities, likely influencing kinase or protease inhibition.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Highlights Potential Biological Relevance
This compound ~348.4 Acetyl (C2), benzenesulfonamide (C7) Pyridine/DMAP-mediated coupling Enzyme inhibition, antimicrobial activity
IIIa ~496.9 4-Methoxybenzenesulfonamide, styryl, chlorine Column chromatography Enhanced lipophilicity
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-...-6-sulfonamide ~484.5 Trifluoroacetyl (C2), fluorophenyl, cyclopropylethyl Scalable synthesis (100 g) Metabolic stability, target affinity
5d ~513.9 Pyrimidine bridge, dimethylamino-benzenesulfonamide Microwave-assisted reaction Kinase/protease inhibition

Substituent-Driven Property Analysis

  • Acetyl vs. Trifluoroacetyl : The acetyl group in the target compound offers moderate electron-withdrawing effects, whereas the trifluoroacetyl group in provides stronger electronegativity, altering binding interactions with hydrophobic enzyme pockets.
  • Benzenesulfonamide vs. Methoxybenzenesulfonamide : The methoxy group in increases solubility in polar solvents but may reduce blood-brain barrier penetration compared to the unsubstituted benzenesulfonamide.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline core, which is known for its presence in various bioactive compounds. The sulfonamide group enhances its pharmacological profile by potentially allowing interactions with specific biological targets. The molecular formula is C21H20N2O3SC_{21}H_{20}N_{2}O_{3}S with a molecular weight of 380.5 g/mol .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : The tetrahydroisoquinoline structure may interact with neurotransmitter receptors or other cellular targets.
  • Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties by scavenging free radicals.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies on related sulfonamides have shown efficacy against bacterial strains and fungi .

Neuroprotective Effects

The tetrahydroisoquinoline scaffold is often associated with neuroprotective effects. Compounds derived from this structure have been studied for their potential to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Properties

In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines and inhibit leukocyte migration . This suggests that this compound may also exert anti-inflammatory effects.

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

StudyFindings
Katsani et al. (2020)Investigated the anti-inflammatory properties of related compounds; showed significant reduction in nitric oxide production .
PMC Article (2020)Discussed the modulation of NMDA receptors by tetrahydroisoquinoline derivatives; potential implications for neuroprotection .
Benchchem Report (2024)Described the synthesis and potential applications in medicinal chemistry; highlighted unique binding properties due to structural motifs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine with benzenesulfonyl chloride under basic conditions. Dynamic pH control (pH ~10) using aqueous Na₂CO₃ ensures efficient sulfonamide bond formation . Post-reaction, purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) and recrystallization improves purity. Yield optimization may involve adjusting stoichiometry, solvent choice (e.g., DMF or pyridine), and reaction time .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Use 1H NMR (in DMSO-d₆) to identify proton environments (e.g., acetyl methyl at ~2.1 ppm, aromatic protons at 6.5–7.8 ppm). IR spectroscopy confirms sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) groups .
  • Crystallography : Employ single-crystal X-ray diffraction (SHELX suite) for 3D structural elucidation. Crystallization in ethyl acetate/hexane mixtures often yields suitable crystals. Data refinement with SHELXL resolves bond lengths and angles .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm. Compare retention times and peak areas to detect impurities. Thermal stability can be assessed via TGA/DSC to identify decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding mechanisms of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into target protein active sites (e.g., HIV-1 integrase or bacterial enzymes). Parameterize the sulfonamide and acetyl groups for hydrogen bonding .
  • DFT Analysis : Calculate electronic properties (HOMO/LUMO energies) with Gaussian 09 at the B3LYP/6-31G* level to predict reactivity and interaction sites .

Q. What strategies resolve discrepancies in bioactivity data, such as inconsistent enzyme inhibition results?

  • Methodological Answer :

  • Assay Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive controls (e.g., known inhibitors).
  • Byproduct Analysis : Use LC-MS to identify unintended reaction products affecting bioactivity. For example, bromination byproducts (if halogens are present) may alter activity .
  • Structural Confirmation : Cross-validate purity via X-ray crystallography to rule out polymorphic effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced potency?

  • Methodological Answer :

  • Core Modifications : Replace the acetyl group with bulkier substituents (e.g., trifluoroacetyl) to assess steric effects. Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to modulate electronic properties .
  • Bioisosteric Replacement : Substitute the tetrahydroisoquinoline moiety with indole or quinoline scaffolds to evaluate binding affinity changes .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include poor crystal habit due to flexible tetrahydroisoquinoline ring. Mitigation strategies:

  • Solvent Screening : Test polar aprotic (DMF) vs. non-polar (hexane) solvents for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
  • Low-Temperature Crystallization : Slow cooling (-20°C) reduces molecular motion, improving crystal quality .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different studies?

  • Methodological Answer :

  • Solvent Polarity : Test solubility in DMSO, methanol, and water to replicate reported conditions.
  • pH Dependence : Measure solubility at pH 2 (stomach-like) and pH 7.4 (blood-like), as sulfonamides often exhibit pH-dependent solubility due to ionization .
  • Particle Size Impact : Use sonication or milling to reduce particle size and compare solubility kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.